molecular formula C15H22N2O B2701897 N-(3,5-dimethylphenyl)-2-piperidinoacetamide CAS No. 133168-03-3

N-(3,5-dimethylphenyl)-2-piperidinoacetamide

Cat. No.: B2701897
CAS No.: 133168-03-3
M. Wt: 246.354
InChI Key: PJQOZOZALUBWGS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-piperidinoacetamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to an acetamide group, which is further substituted with a 3,5-dimethylphenyl group. Piperidine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-piperidinoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Future Directions

The compound “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)” has shown promise in the treatment of psychotic disorders . This suggests that “N-(3,5-dimethylphenyl)-2-piperidinoacetamide” and related compounds could have potential applications in the field of neuropharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-piperidinoacetamide typically involves the reaction of 3,5-dimethylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to form the final product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process involves careful monitoring of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-piperidinoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-piperidinoacetamide
  • N-(3,4-dimethylphenyl)-2-piperidinoacetamide
  • N-(2,5-dimethylphenyl)-2-piperidinoacetamide

Uniqueness

N-(3,5-dimethylphenyl)-2-piperidinoacetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-8-13(2)10-14(9-12)16-15(18)11-17-6-4-3-5-7-17/h8-10H,3-7,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQOZOZALUBWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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